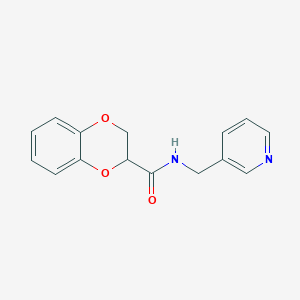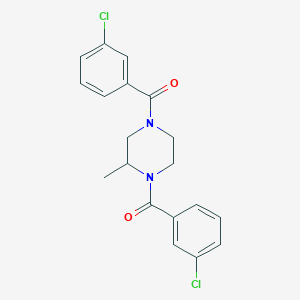![molecular formula C19H17NO5 B3930506 4-[Furan-2-yl-(propanoylamino)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B3930506.png)
4-[Furan-2-yl-(propanoylamino)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Overview
Description
4-[Furan-2-yl-(propanoylamino)methyl]-3-hydroxynaphthalene-2-carboxylic acid is a complex organic compound that features a furan ring, a naphthalene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Furan-2-yl-(propanoylamino)methyl]-3-hydroxynaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the acid-catalyzed cyclization of 1,4-diones using catalysts such as sulfuric acid, phosphorus (V) oxide, zinc chloride, or amberlyst 15.
Naphthalene Ring Functionalization: The naphthalene ring is functionalized through various organic reactions, including Friedel-Crafts acylation and subsequent modifications.
Coupling Reactions: The furan and naphthalene rings are coupled using Suzuki-Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[Furan-2-yl-(propanoylamino)methyl]-3-hydroxynaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[Furan-2-yl-(propanoylamino)methyl]-3-hydroxynaphthalene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[Furan-2-yl-(propanoylamino)methyl]-3-hydroxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The naphthalene ring may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: A simpler furan derivative with antibacterial properties.
5-Hydroxy-2-methylfuran-3-carboxylic Acid: Another furan derivative with potential medicinal applications.
Uniqueness
4-[Furan-2-yl-(propanoylamino)methyl]-3-hydroxynaphthalene-2-carboxylic acid is unique due to its combination of a furan ring and a naphthalene ring, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets compared to simpler furan derivatives.
Properties
IUPAC Name |
4-[furan-2-yl-(propanoylamino)methyl]-3-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-2-15(21)20-17(14-8-5-9-25-14)16-12-7-4-3-6-11(12)10-13(18(16)22)19(23)24/h3-10,17,22H,2H2,1H3,(H,20,21)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWZTNRVNIEWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CO1)C2=C(C(=CC3=CC=CC=C32)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chloro-4-nitrophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B3930425.png)
![(3S*,4S*)-4-[{[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B3930433.png)
![N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930442.png)
![2-{[6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}benzoic acid](/img/structure/B3930449.png)

![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]-4-methoxybenzamide](/img/structure/B3930460.png)
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B3930462.png)

![4-[2-(Diethylamino)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B3930491.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B3930513.png)

![N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide](/img/structure/B3930527.png)
![N,2-dimethyl-N-(2-methylprop-2-en-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3930534.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930540.png)
